molecular formula C12H17NO3 B15156710 N-Cbz-(R)-2-amino-1-butanol CAS No. 73395-16-1

N-Cbz-(R)-2-amino-1-butanol

Cat. No.: B15156710
CAS No.: 73395-16-1
M. Wt: 223.27 g/mol
InChI Key: SBWYBQRWDXWJDV-LLVKDONJSA-N
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Description

N-Cbz-®-2-amino-1-butanol is a compound that features a benzyl carbamate (Cbz) protecting group attached to the amino group of ®-2-amino-1-butanol. The Cbz group is commonly used in organic synthesis to protect amines during chemical reactions. This compound is of interest due to its applications in various fields, including organic synthesis, medicinal chemistry, and peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-®-2-amino-1-butanol typically involves the protection of the amino group of ®-2-amino-1-butanol with a benzyl chloroformate (Cbz-Cl) reagent. The reaction is usually carried out under Schotten-Baumann conditions, which involve the use of a carbonate base or an organic base to neutralize the hydrochloric acid byproduct . The reaction proceeds as follows:

  • Dissolve ®-2-amino-1-butanol in a suitable solvent such as dichloromethane.
  • Add benzyl chloroformate (Cbz-Cl) to the solution.
  • Add a base such as sodium carbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction.
  • Stir the reaction mixture at room temperature until the reaction is complete.
  • Purify the product by standard techniques such as extraction and recrystallization.

Industrial Production Methods

Industrial production of N-Cbz-®-2-amino-1-butanol follows similar synthetic routes but on a larger scale. The process involves the use of larger reaction vessels, automated systems for reagent addition, and continuous monitoring of reaction parameters to ensure high yield and purity. The purification steps may include distillation, crystallization, and chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-®-2-amino-1-butanol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, OsO4, CrO3, and other oxidizing agents in suitable solvents.

    Reduction: H2 gas with Pd/C catalyst under mild conditions.

    Substitution: Acyl chlorides, alkyl halides, and other electrophiles in the presence of bases or catalysts.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Deprotected amine ®-2-amino-1-butanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-Boc-®-2-amino-1-butanol: Uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz.

    N-Fmoc-®-2-amino-1-butanol: Uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group.

    N-Alloc-®-2-amino-1-butanol: Uses an allyloxycarbonyl (Alloc) protecting group.

Uniqueness

N-Cbz-®-2-amino-1-butanol is unique due to the stability of the Cbz protecting group under both acidic and basic conditions, making it versatile for various synthetic applications . Additionally, the Cbz group can be easily removed by hydrogenolysis, providing a convenient method for deprotection .

Properties

CAS No.

73395-16-1

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

benzyl N-[(2R)-1-hydroxybutan-2-yl]carbamate

InChI

InChI=1S/C12H17NO3/c1-2-11(8-14)13-12(15)16-9-10-6-4-3-5-7-10/h3-7,11,14H,2,8-9H2,1H3,(H,13,15)/t11-/m1/s1

InChI Key

SBWYBQRWDXWJDV-LLVKDONJSA-N

Isomeric SMILES

CC[C@H](CO)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(CO)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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